[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol
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Description
“[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol” is a chemical compound with the empirical formula C12H10F3NOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .
Molecular Structure Analysis
The molecular structure of “[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
“[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.Scientific Research Applications
- Thiazoles, including the compound , have been investigated for their antioxidant potential. These molecules can scavenge free radicals and protect cells from oxidative damage. Researchers explore their use in preventing age-related diseases and promoting overall health .
- Some thiazole derivatives exhibit cytotoxic effects on cancer cells. Researchers explore their potential as antitumor agents. For instance, a specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent effects against prostate cancer cells .
- Fluorine-containing phenyl groups introduced into thiazole structures have shown moderate to good herbicidal activity. These compounds could be explored further for weed control .
- Thiazole derivatives, such as compound 11, act as ALK5 inhibitors. They inhibit TGF-β-induced Smad2/3 phosphorylation, potentially impacting cellular processes .
- Novel thiazole derivatives synthesized for their antimicrobial activity have shown promising results. Researchers continue to explore their potential in combating infections .
Antioxidant Properties
Antitumor and Cytotoxic Activity
Herbicidal Activity
Inhibition of TGF-β Signaling
Antimicrobial Properties
properties
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKRTYIWULHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol |
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